Tetraglyceryl monooleate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraglyceryl monooleate can be synthesized via esterification methods. One common approach involves the reaction of self-made sodium oleate with 3-chloro-1,2-propanediol in the presence of tetrabutylammonium bromide as a catalyst and toluene as a solvent . The optimal reaction conditions include a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours .

Industrial Production Methods

Industrial production of this compound typically involves the partial glycerolysis of vegetable oil that consists mainly of triglycerides of oleic acid or the esterification of glycerol with oleic acid of vegetable or animal origin . The process may include the use of molecular distillation to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tetraglyceryl monooleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form peroxides and other oxidation products.

Reduction: Reduction reactions can convert it back to its constituent alcohols and acids.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield peroxides, while reduction can produce glycerol and oleic acid.

Wissenschaftliche Forschungsanwendungen

Applications in Food Industry

Emulsification and Stabilization

Tetraglyceryl monooleate serves as an effective emulsifier in food products. It stabilizes oil-in-water emulsions, enhancing texture and mouthfeel in products like margarine and salad dressings. Its lipophilic nature allows it to interact favorably with both water and oil phases, preventing separation during storage.

Defoaming Agent

In food processing, this compound is utilized as a defoaming agent to reduce foam formation during production processes such as juice extraction and fermentation. This application is critical for maintaining product quality and optimizing processing efficiency .

| Application | Description |

|---|---|

| Emulsifier | Stabilizes oil-in-water emulsions in food products |

| Defoaming Agent | Reduces foam in juice processing |

Pharmaceutical Applications

Drug Delivery Systems

this compound has gained attention in pharmaceutical formulations due to its ability to form stable nanostructures in aqueous environments. These nanostructures can encapsulate drugs, enhancing their solubility and bioavailability. Studies have demonstrated its effectiveness in delivering hydrophobic drugs like doxorubicin, showing improved therapeutic outcomes .

Excipient Role

As an excipient, this compound is used in various drug formulations to improve stability and efficacy. Its biocompatibility and non-toxicity make it suitable for use in both oral and topical medications .

| Application | Description |

|---|---|

| Drug Delivery | Forms stable nanostructures for drug encapsulation |

| Excipient | Enhances stability in pharmaceutical formulations |

Cosmetic Applications

In cosmetics, this compound functions as an emulsifier and skin-conditioning agent. It helps to stabilize creams and lotions while providing a smooth application feel. Its moisturizing properties also contribute to skin hydration, making it a popular ingredient in skincare formulations.

| Application | Description |

|---|---|

| Emulsifier | Stabilizes creams and lotions |

| Skin Conditioner | Provides hydration and smoothness |

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound-based nanostructures for delivering doxorubicin hydrochloride. The results indicated that the drug was efficiently retained within the nanocarriers, demonstrating enhanced cellular uptake compared to free drug formulations .

Case Study 2: Food Emulsification

Research on the application of this compound in protein-stabilized emulsions showed that it significantly improved creaming stability and oxidative stability, indicating its potential for use in various food products .

Wirkmechanismus

The mechanism of action of tetraglyceryl monooleate involves its ability to self-assemble in water to form various liquid crystal structures. These structures can encapsulate and release active ingredients in a controlled manner . The molecular targets and pathways involved include interactions with cell membranes and specific receptors that facilitate the uptake and release of encapsulated substances .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glyceryl monooleate: Similar in structure but with fewer glycerol units.

Decaglyceryl monooleate: Contains more glycerol units, leading to different physical properties.

Uniqueness

Tetraglyceryl monooleate is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier and surfactant. Its ability to form stable nanostructures also sets it apart from other similar compounds .

Biologische Aktivität

Tetraglyceryl monooleate, a member of the glyceryl esters, is recognized for its diverse applications in food, pharmaceuticals, and cosmetics. This compound is derived from glycerol and oleic acid, forming a monoester that exhibits various biological activities. This article explores the biological activity of this compound, focusing on its safety assessments, toxicity studies, and potential therapeutic applications.

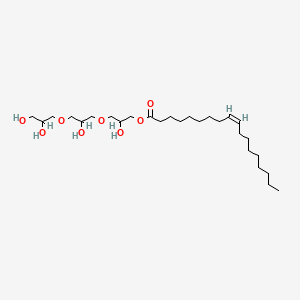

This compound is characterized by its molecular structure, which includes a glycerol backbone esterified with oleic acid. The chemical formula can be represented as .

1. Toxicity and Safety Assessments

The safety profile of this compound has been extensively studied. According to a report by the Fragrance Material Safety Assessment Center, glyceryl monooleate (the parent compound) was evaluated for mutagenic and clastogenic potential through various assays:

- Mutagenicity : In bacterial reverse mutation assays (Ames test), glyceryl monooleate did not exhibit mutagenic effects at concentrations up to 5000 μg/plate .

- Clastogenicity : In vitro chromosome aberration studies showed no significant increase in chromosomal aberrations in Chinese hamster lung cells treated with glyceryl monooleate .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for reproductive performance was determined to be 1000 mg/kg/day .

These findings suggest that this compound does not pose significant genotoxic or reproductive risks.

2. Therapeutic Applications

This compound has shown promise in drug delivery systems. Research indicates that it can enhance the solubility and bioavailability of various therapeutic agents:

- Nanostructures for Drug Delivery : A study demonstrated that glyceryl monooleate can form nanostructures that improve the delivery of doxorubicin to breast cancer cell lines (MCF-7 and MDA-MB-231). These nanostructures significantly increased cellular uptake and cytotoxicity compared to free drug formulations .

| Study | Cell Line | Formulation | Cytotoxicity Increase |

|---|---|---|---|

| MCF-7 | Doxorubicin-GMO Nanostructures | Significant increase in cell death | |

| MDA-MB-231 | Doxorubicin-GMO Nanostructures | Enhanced sensitivity to drug |

3. Insecticidal Properties

This compound has also been explored for its insecticidal properties. A patent describes its effectiveness when combined with nonionic surfactants against greenhouse pests like whiteflies and thrips. This application highlights its potential role in agricultural pest management .

Eigenschaften

IUPAC Name |

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h9-10,24-26,28-31H,2-8,11-23H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLAFUFWXUJDDR-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33940-98-6 | |

| Record name | Oleic acid, monoester with triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYGLYCERYL-3 OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRQ165498B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.